molecular formula C24H19N3O3S2 B11419934 14-Phenyl-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione CAS No. 1217831-40-7

14-Phenyl-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11419934
CAS No.: 1217831-40-7
M. Wt: 461.6 g/mol
InChI Key: VZDOCESJVVNKNX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure, combining both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One notable approach is the enantioselective synthesis of 5,13-disubstituted dibenzo[d,d’]benzo[1,2-b:4,3-b’]dithiophenes. Key to its successful assembly are the last two successive Au-catalyzed intramolecular alkyne hydroarylation events . These steps lead to the formation of the desired helical architecture.

Reaction Conditions:: The second cyclization in this process is crucial for determining the compound’s enantiopurity. When a TADDOL-derived 1,2,3-(triazolium)phosphonite moiety is employed as an ancillary ligand, excellent enantioselectivity is achieved.

Industrial Production:: While multigram-scale production remains challenging, advancements in synthetic strategies are gradually overcoming these limitations.

Chemical Reactions Analysis

Types of Reactions:: This compound can undergo various reactions, including oxidation, reduction, and substitution. Its unique structure influences the regioselectivity of these transformations.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a catalyst.

    Substitution: Nucleophilic substitution using appropriate leaving groups.

Major Products:: The products formed from these reactions may include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry:: Researchers explore its potential as a building block for novel materials, such as conducting polymers or chiral ligands.

Biology and Medicine::

    Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.

    Biological Imaging: Fluorescent derivatives for cellular imaging.

Industry::

    Materials Science: Incorporation into organic electronic devices.

    Catalysis: As a ligand in asymmetric catalysis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound is unique, it shares some features with related helical structures. Notable similar compounds include :

  • Dithia[5]helicenes
  • Dithia[9]helicenes

Properties

CAS No.

1217831-40-7

Molecular Formula

C24H19N3O3S2

Molecular Weight

461.6 g/mol

IUPAC Name

14-phenyl-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C24H19N3O3S2/c28-22-17-13-9-14(18(17)23(29)27(22)12-6-2-1-3-7-12)19-16(13)15(11-5-4-8-25-10-11)20-21(31-19)26-24(30)32-20/h1-8,10,13-19H,9H2,(H,26,30)

InChI Key

VZDOCESJVVNKNX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CN=CC=C7)SC(=O)N6

Origin of Product

United States

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